REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:24]=[CH:23][C:7]([O:8][C:9]2[N:14]=[CH:13][N:12]=[C:11]([NH:15]C(=O)OC(C)(C)C)[CH:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:15][C:11]1[CH:10]=[C:9]([O:8][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:24][CH:23]=2)[N:14]=[CH:13][N:12]=1
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Name
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tert-butyl 6-(4-nitrophenoxy)pyrimidin-4-ylcarbamate
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Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC2=CC(=NC=N2)NC(OC(C)(C)C)=O)C=C1
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at RT for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
|
the mixture was kept at RT for 15 hr
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc (50 mL) and saturated aq NaHCO3 solution (50 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the volatiles in vacuo the title compound as a yellow solid (0.66 g, 89%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC=NC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |